2-bromo-N-(prop-2-yn-1-yl)acetamide

Click Chemistry Triazole Synthesis Bioconjugation

2-Bromo-N-(prop-2-yn-1-yl)acetamide is a unique α-bromoacetamide building block that integrates an electrophilic bromide and a terminal alkyne in one molecule. This orthogonal reactivity enables sequential derivatization: use the alkyne for CuAAC click chemistry or Sonogashira coupling, then exploit the α-bromo group for nucleophilic displacement with amines, thiols, or other nucleophiles. Unlike simple N-alkyl bromoacetamides, this compound unlocks propargyl-specific cyclizations, covalent protein modification (ABPP), and 1,2,3-triazole-functionalized intermediate synthesis. Procure when a single bifunctional building block must replace multi-step protection/deprotection strategies.

Molecular Formula C5H6BrNO
Molecular Weight 176.01 g/mol
CAS No. 173208-24-7
Cat. No. B1279197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(prop-2-yn-1-yl)acetamide
CAS173208-24-7
Molecular FormulaC5H6BrNO
Molecular Weight176.01 g/mol
Structural Identifiers
SMILESC#CCNC(=O)CBr
InChIInChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8)
InChIKeyFDXPMNDORQBUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide (CAS 173208‑24‑7) – Alkyne‑Functionalized Bromoacetamide Building Block for Click Chemistry and Advanced Synthesis


2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide (CAS 173208‑24‑7) is a small‑molecule building block of the α‑bromoacetamide class. Its molecular formula is C₅H₆BrNO, with a molecular weight of 176.01 g/mol . The compound features a terminal alkyne (propargyl) group, an electrophilic α‑bromo carbon, and an amide linkage . This combination of functionalities enables orthogonal reactivity: the bromine atom acts as a leaving group in nucleophilic substitutions, while the terminal alkyne participates in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) click chemistry . The compound is commercially available from multiple vendors with typical purities of 95–97% , and its predicted physicochemical properties include a boiling point of 306.5 ± 27.0 °C, density of 1.544 ± 0.06 g/cm³, and pKa of 12.21 ± 0.46 .

Why 2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide Cannot Be Directly Replaced by Common Bromoacetamide Analogs


Substituting 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide with a simple N‑alkyl‑ or N‑aryl‑bromoacetamide eliminates the terminal alkyne handle required for key downstream transformations such as CuAAC click chemistry, Sonogashira coupling, or alkyne‑specific cyclizations . Conversely, replacing it with an N‑propargyl‑based building block that lacks the α‑bromo group (e.g., N‑(prop‑2‑yn‑1‑yl)acetamide) forfeits the electrophilic site essential for nucleophilic displacement and covalent modification . Even among α‑bromoacetamides, the reactivity profile is strongly influenced by the N‑substituent; for instance, N‑alkoxy α‑bromoacetamides exhibit markedly different (and often superior) reactivity in domino cyclizations compared to their N‑alkyl counterparts [1]. Therefore, direct replacement of 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide with a structurally similar but functionally distinct analog will alter – or completely abolish – the desired orthogonal reactivity in a given synthetic sequence.

Quantitative Differentiation: Where 2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide Outperforms or Uniquely Enables Reactions Compared to Closest Analogs


CuAAC‑Enabled Triazole Synthesis: 2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide as a Superior Partner vs. Non‑Alkynyl Bromoacetamides

2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide participates in copper‑catalyzed azide–alkyne cycloaddition (CuAAC) to form 1,2,3‑triazoles, whereas non‑alkynyl bromoacetamides such as 2‑bromo‑N‑phenylacetamide cannot undergo this transformation. In a representative one‑pot synthesis of 1,2,3‑triazoles bridged with amine‑amide functionalities, reactions involving N‑substituted(prop‑2‑yn‑1‑yl)amines, 2‑bromo‑N‑arylacetamides, and sodium azide under CuAAC conditions yielded a library of twenty‑five triazole products [1]. While this study does not report isolated yields for the specific 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide substrate, the methodology demonstrates the essential role of the terminal alkyne in enabling triazole formation. In contrast, 2‑bromo‑N‑phenylacetamide lacks this functionality and is unreactive toward azides under CuAAC conditions.

Click Chemistry Triazole Synthesis Bioconjugation

Orthogonal Reactivity Advantage: Dual Functional Groups Enable Sequential Derivatization

2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide possesses two orthogonal reactive centers – the α‑bromo carbon (electrophilic, SN2‑active) and the terminal alkyne (nucleophilic under CuAAC conditions). This contrasts with simpler analogs such as 2‑bromo‑N‑(tert‑butyl)acetamide (CAS not listed) and 2‑bromo‑N‑cyclopropylmethylacetamide (CAS not listed), which lack a second reactive handle . The target compound's dual functionality allows sequential, non‑interfering reactions: e.g., first displacing the bromide with a nucleophile of choice, then performing CuAAC on the intact alkyne. No quantitative head‑to‑head data exists for this specific comparator set, but the structural difference is unambiguous: the target compound is a bifunctional building block, whereas the listed comparators are monofunctional.

Orthogonal Synthesis Multistep Derivatization Bifunctional Linkers

N‑Alkyl vs. N‑Alkoxy α‑Bromoacetamides: Target Compound's N‑Alkyl Nature Defines Its Reactivity Profile in Domino Cyclizations

In a systematic study of α‑bromoacetamide reactivity, N‑alkoxy derivatives demonstrated enhanced reactivity and efficiency compared to N‑alkyl α‑bromoacetamides in domino reactions leading to γ‑lactams [1]. The N‑alkoxy substrates afforded γ‑lactam products in yields ranging from 67% to 98% under milder conditions, whereas N‑alkyl counterparts (including the target compound's class) exhibited inferior performance, with the study emphasizing the "superiority of N‑alkoxy α‑bromoacetamides compared to their N‑alkyl analogues" [1]. 2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide, being an N‑alkyl α‑bromoacetamide, is therefore less efficient in these specific domino cyclizations than its N‑alkoxy congeners.

Domino Reactions γ‑Lactam Synthesis N‑Alkyl vs. N‑Alkoxy

Commercial Purity Benchmark: 2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide (95–97%) vs. PEG‑Extended Analog Bromoacetamide‑PEG3‑propargyl (98%)

Commercially available 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide is supplied with minimum purities of 95% to 97% . Its PEG‑extended analog, Bromoacetamide‑PEG3‑propargyl (CAS 932741‑11‑2), is offered at a slightly higher minimum purity of 98% . The 1–3% purity differential may be consequential for applications requiring high stoichiometric precision, such as PROTAC linker synthesis or bioconjugation.

Chemical Procurement Purity Specification PROTAC Linkers

Procurement‑Driven Application Scenarios for 2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide (CAS 173208‑24‑7)


Modular Synthesis of Triazole‑Containing Small Molecules via CuAAC Click Chemistry

2‑Bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide serves as an alkyne‑bearing precursor for copper‑catalyzed azide–alkyne cycloaddition (CuAAC) to generate 1,2,3‑triazole‑functionalized intermediates [1]. The α‑bromo group remains available for subsequent nucleophilic substitution, enabling modular construction of complex scaffolds. Procurement is justified when a bifunctional building block is required for sequential derivatization.

Nucleophilic Substitution–First Synthesis of Propargyl‑Amide Derivatives

The α‑bromo carbon of 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide is highly susceptible to SN2 displacement by amines, thiols, and other nucleophiles . This reactivity allows the compound to be used as an alkylating agent to install a propargyl‑amide moiety onto a nucleophilic core. The resulting alkyne‑functionalized product can then be further elaborated via click chemistry.

Covalent Probe or Warhead Design in Chemical Biology

The α‑bromoacetamide group is a well‑established electrophilic warhead for covalent modification of cysteine residues in proteins [2]. When combined with the alkyne handle of 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide, the resulting conjugate can be used in activity‑based protein profiling (ABPP) or as a covalent inhibitor precursor, with the alkyne enabling subsequent reporter tagging via CuAAC.

Radical Cyclization Precursor for Heterocycle Synthesis

Propargyl bromoamides, including 2‑bromo‑N‑(prop‑2‑yn‑1‑yl)acetamide, can undergo radical cyclization to generate nitrogen‑containing heterocycles such as pyrrolinones and tetramic acids [3]. Procurement is appropriate when the synthetic target requires a propargyl‑based radical precursor, as the bromine atom serves as a radical leaving group and the alkyne participates in cyclization.

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